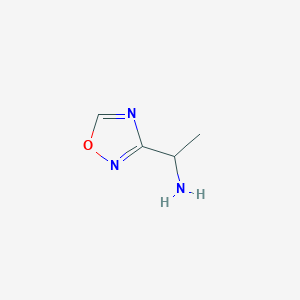

1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3(5)4-6-2-8-7-4/h2-3H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSXUCZAZSQBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Substitution Via an Alkyl Halide Intermediate

A reliable, two-step method to introduce the amine functionality involves first converting the hydroxyl group of 1-(1,2,4-oxadiazol-3-yl)ethan-1-ol (B1433375) into a better leaving group, such as a halide (chloride or bromide). This activation step is crucial as the hydroxide (B78521) ion (OH⁻) is a poor leaving group. The resulting 1-halo-1-(1,2,4-oxadiazol-3-yl)ethane is then treated with a nitrogen nucleophile.

The amination of the alkyl halide can be accomplished using several nucleophiles:

Azide (B81097) Substitution: The use of sodium azide (NaN₃) to displace the halide results in the formation of an alkyl azide. This intermediate is then readily reduced to the primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd). This is often the preferred method as it avoids the overalkylation that can occur with ammonia.

Gabriel Synthesis: This method involves the substitution of the halide with potassium phthalimide (B116566). The resulting N-alkylated phthalimide is subsequently cleaved, typically by hydrolysis with acid or reaction with hydrazine (B178648), to release the free primary amine.

These reactions generally proceed via an Sₙ2 mechanism, which involves the backside attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org This leads to an inversion of stereochemistry if the carbon is a chiral center.

Mitsunobu Reaction

The Mitsunobu reaction offers an elegant and efficient one-pot method for converting a primary or secondary alcohol directly into an amine precursor with a clean inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction activates the hydroxyl group in situ using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism involves the formation of a highly reactive oxyphosphonium salt from the alcohol. This intermediate serves as an excellent leaving group and is readily displaced by an acidic nitrogen nucleophile in an Sₙ2 fashion. organic-chemistry.org Suitable nitrogen nucleophiles for the Mitsunobu reaction that lead to primary amines include:

Phthalimide (B116566): As in the Gabriel synthesis, phthalimide can be used as the nucleophile, followed by a deprotection step to yield the amine. organic-chemistry.org

Hydrazoic Acid (HN₃): This reagent allows for the direct formation of an azide (B81097) intermediate, which is then reduced to the amine. organic-chemistry.org

Sulfonamides: A sulfonamide can be used as the nucleophile, followed by a deprotection step to release the amine.

The Mitsunobu reaction is particularly valuable in stereocontrolled synthesis due to its predictable inversion of configuration at the alcohol's stereocenter. nih.gov

The following table summarizes the key reagents and general conditions for these substitution reactions.

| Pathway | Step | Substrate | Key Reagents | Product of Step | General Conditions |

|---|---|---|---|---|---|

| Via Alkyl Halide | 1. Halogenation | 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol (B1433375) | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | 1-Chloro-1-(1,2,4-oxadiazol-3-yl)ethane | In an appropriate solvent like CH₂Cl₂ or neat; often requires mild heating. |

| 2. Nucleophilic Substitution | 1-Chloro-1-(1,2,4-oxadiazol-3-yl)ethane | a) Sodium azide (NaN₃), then a reducing agent (e.g., LiAlH₄) b) Potassium phthalimide, then hydrazine (B178648) (H₂NNH₂) | 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine | Polar aprotic solvent (e.g., DMF, DMSO); reaction temperature can vary from RT to elevated. | |

| 1. One-Pot Substitution | 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol | Triphenylphosphine (PPh₃), DEAD or DIAD, and a Nitrogen Nucleophile (e.g., Phthalimide, HN₃) | Protected Amine or Azide Intermediate | Anhydrous aprotic solvent (e.g., THF, Dioxane); typically run at 0 °C to room temperature. wikipedia.org | |

| - | Deprotection or Reduction of the intermediate | This compound | Hydrazine for phthalimide cleavage; LiAlH₄ or H₂/Pd for azide reduction. | - |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of novel chemical entities. By examining the interaction of electromagnetic radiation with the molecule, researchers can deduce its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum for 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine is expected to show distinct signals corresponding to each unique proton environment. The ethylamine (B1201723) side chain features a methine (CH) proton, which would appear as a quartet due to coupling with the adjacent methyl (CH₃) protons. The methyl protons, in turn, would present as a doublet. The amine (NH₂) protons can appear as a broad singlet, and the single proton on the oxadiazole ring would also be a singlet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Four distinct signals are anticipated: one for the methyl carbon, one for the methine carbon of the ethylamine group, and two for the carbons of the 1,2,4-oxadiazole (B8745197) ring, which are in different electronic environments.

Table 1: Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | 1.4 - 1.6 | Doublet |

| ¹H | -CH(NH₂) | 4.2 - 4.5 | Quartet |

| ¹H | -NH₂ | 1.8 - 2.5 | Broad Singlet |

| ¹H | Oxadiazole C-H | 8.5 - 8.8 | Singlet |

| ¹³C | -CH₃ | ~20 | N/A |

| ¹³C | -CH(NH₂) | ~50 | N/A |

| ¹³C | Oxadiazole C-N | ~168 | N/A |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₄H₇N₃O.

The fragmentation pattern of 1,2,4-oxadiazoles under electron impact ionization is well-documented and often involves a characteristic retro-cycloaddition (RCA) cleavage of the heterocyclic ring. researchgate.net For this compound, this would lead to the formation of specific, identifiable fragments. The molecular ion peak [M]⁺ would be observed, and its fragmentation would provide structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | C₄H₈N₃O⁺ | 114.0662 | 119.9 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine and oxadiazole ring structures. rdd.edu.iqmdpi.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3400 - 3250 | Medium (two bands) |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium to Strong |

| Oxadiazole Ring | C=N Stretch | 1650 - 1600 | Medium to Strong |

| Amine | N-H Bend | 1640 - 1560 | Medium |

Ultraviolet-Visible (UV-VIS) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and the presence of chromophores. The 1,2,4-oxadiazole ring acts as the primary chromophore in this molecule. Heterocyclic systems like oxadiazoles (B1248032) typically exhibit absorption maxima in the UV region, resulting from π→π* and n→π* electronic transitions. mdpi.com The precise absorption maximum (λmax) would be determined experimentally and is a key parameter for quantitative analysis using techniques like HPLC.

Chromatographic Purity and Separation Analysis

Chromatographic techniques are indispensable for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A validated HPLC method is essential for quality control, allowing for the separation and quantification of this compound from any starting materials, byproducts, or degradation products. nih.gov

Given the compound's polarity due to the amine group, a reversed-phase HPLC method would be most appropriate. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution is often employed to ensure good separation of compounds with differing polarities. Detection is typically performed using a UV detector set to the compound's absorption maximum (λmax) as determined by UV-VIS spectroscopy.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid or Trifluoroacetic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~210-260 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust technique for assessing the purity and quantifying volatile and thermally stable compounds. The analysis of amine-containing compounds, such as this compound, by GC can present challenges due to the polar nature of the amine group, which may lead to peak tailing and poor chromatographic resolution on standard non-polar columns. labrulez.com

To mitigate these issues, several strategies can be employed. The use of a column with a stationary phase designed for amine analysis, often incorporating a basic deactivation, is crucial. labrulez.com These columns minimize the interaction between the basic amine and acidic silanol (B1196071) groups on the silica (B1680970) surface of the column. labrulez.com Another common approach is the derivatization of the primary amine group. nih.gov Silylation, for instance, with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can increase the volatility and reduce the polarity of the analyte, resulting in improved peak shape and sensitivity. nih.gov

Table 1: Hypothetical GC-FID Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Capillary column for amines (e.g., DB-5amine) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Detection | Flame Ionization Detector (FID) |

Note: This table represents typical starting parameters for method development and would require optimization for the specific compound.

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique well-suited for the analysis of charged species. As this compound possesses a basic amine group, it will be protonated in acidic buffers, making it an ideal candidate for CZE analysis. The separation in CZE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov

For the analysis of small amines, CZE offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. nih.govdocumentsdelivered.com A key parameter in CZE method development is the composition and pH of the background electrolyte (BGE). An acidic BGE, such as a phosphate (B84403) or acetate (B1210297) buffer, would ensure the analyte is in its cationic form and migrates towards the cathode. The addition of organic modifiers like methanol (B129727) or acetonitrile to the BGE can be used to fine-tune the separation selectivity. nih.gov Detection is typically performed using a UV detector, as the oxadiazole ring is expected to have a chromophore that absorbs in the UV region.

Table 2: Illustrative CZE Conditions for this compound Analysis

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV detection at 214 nm |

Note: These conditions are exemplary and would be optimized during method validation.

Solid-State Characterization

The solid-state properties of a compound are critical for its handling, formulation, and stability. Characterization of the crystalline form and molecular structure in the solid state provides invaluable information.

X-Ray Structure Determination and Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and conformation.

Table 3: Anticipated Crystallographic Parameters for a 1,2,4-Oxadiazole Derivative

| Parameter | Expected Range/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 (Common for small organic molecules) |

| Unit Cell Dimensions | Dependent on molecular packing and solvent inclusion |

| Key Intermolecular Interactions | N-H···N or N-H···O hydrogen bonds, π-π stacking |

Note: This table is based on general observations for similar small organic molecules and would be determined experimentally.

Biological Activities and Mechanistic Investigations of the 1 1,2,4 Oxadiazol 3 Yl Ethan 1 Amine Scaffold and Its Derivatives

Antimicrobial Research

The emergence of multidrug-resistant bacterial strains has created an urgent need for the development of novel antimicrobial agents. Derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.

In vitro Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Research has demonstrated that certain 1,2,4-oxadiazole derivatives possess notable in vitro activity against Gram-positive bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. For instance, bromophenyl-substituted 1,2,4-oxadiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. vulcanchem.com The lipoteichoic acid (LTA) biosynthesis pathway has been identified as a promising target for antimicrobials, and 1,3,4-oxadiazole (B1194373) compounds have been investigated as LTA inhibitors with activity against Gram-positive pathogens. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Bromophenyl-substituted 1,2,4-oxadiazoles | Staphylococcus aureus | 4 µg/mL | vulcanchem.com |

In vitro Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

The efficacy of 1,2,4-oxadiazole derivatives extends to Gram-negative bacteria as well. The same study that reported activity against S. aureus also found that bromophenyl-substituted 1,2,4-oxadiazoles inhibited the growth of Escherichia coli with an MIC of 8 µg/mL. vulcanchem.com Another study focused on modifying the 1,2,4-oxadiazole class of antimicrobial compounds to target bacterial pathogens within the gastrointestinal tract, noting their activity against pathogens like Clostridioides difficile and multidrug-resistant (MDR) Enterococcus faecium. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Bromophenyl-substituted 1,2,4-oxadiazoles | Escherichia coli | 8 µg/mL | vulcanchem.com |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of oxadiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in bacteria. One of the proposed mechanisms involves the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication. nih.gov Molecular docking studies have suggested that the 1,3,4-oxadiazole nucleus can bind to the active site of E. coli DNA gyrase. mdpi.com Specifically, inhibiting the ATPase activity of gyrase can block the introduction of negative supercoils into DNA, which in turn affects cell physiology and division. mdpi.com Another potential mechanism is the inhibition of the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme involved in the final and crucial step of the fatty acid elongation cycle in bacteria. nih.gov

Anticancer Research

In addition to their antimicrobial properties, 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines and can modulate key pathways involved in cancer cell proliferation.

In vitro Cytotoxicity against Cancer Cell Lines

A number of studies have reported the in vitro anticancer activity of 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. researchgate.net For example, a series of 3,5-disubstituted-1,2,4-oxadiazoles were evaluated, with some compounds showing significant activity against prostate cancer (DU145) and breast cancer (MDA-MB-231) cell lines, with IC50 values in the low micromolar range. researchgate.net Another study synthesized caffeic and ferulic acid-based 1,2,4- and 1,3,4-oxadiazole hybrids and evaluated their cytotoxic activity against Glioblastoma (GBM) cell lines, with some compounds showing promising inhibitory activity. nih.gov Furthermore, certain 1,2,4-oxadiazole derivatives have shown equipotent activity to the established anticancer drug 5-fluorouracil (B62378) against colon cancer (CaCo-2) and colorectal (DLD1) cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3,5-disubstituted-1,2,4-oxadiazole | DU145 (Prostate) | 9.3 µM | researchgate.net |

| 1,3,4-thiadiazole analogue | MDA-MB-231 (Breast) | 9.2 µM | researchgate.net |

| Caffeic acid-based 1,3,4-oxadiazole | U87 (Glioblastoma) | 35.1 µM | nih.gov |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 µM | |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 µM |

Modulation of Cancer Cell Proliferation Pathways

The anticancer effects of 1,2,4-oxadiazole derivatives are often linked to their ability to modulate signaling pathways that are critical for cancer cell proliferation and survival. The epidermal growth factor receptor (EGFR) is a key enzyme that governs the cell cycle and is a significant target for anticancer drug development. nih.gov Novel 1,2,4-oxadiazole derivatives have been designed and synthesized as EGFR inhibitors, with some compounds demonstrating potent cytotoxicity against various cancer cell lines and a strong inhibitory effect against the EGFR wild-type enzyme. nih.gov The oxadiazole ring can act as a bioisostere for amide and ester groups, enabling it to interact with biological targets such as proteases and kinases. vulcanchem.comnih.gov Molecular docking studies have predicted strong binding of 1,2,4-oxadiazole analogs to the active site of the SARS-CoV-2 main protease, highlighting their potential to interact with key enzymes. vulcanchem.com Furthermore, compounds derived from the 1,2,4-oxadiazole ring have been shown to induce cell death in a variety of tumor cell lines through mechanisms such as apoptosis, necrosis, and cell cycle arrest. researchgate.net

Induction of Apoptosis Mechanisms

Derivatives of the 1,2,4-oxadiazole scaffold have been identified as potent inducers of apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells. nih.gov Research into 3,5-diaryl-1,2,4-oxadiazoles revealed their ability to selectively induce apoptosis and inhibit cell growth in tumor cells. nih.gov The mechanism of action for this class of compounds involves the alteration of several key genes that regulate cell cycle and growth. nih.gov Specifically, expression profiling has shown that treatment with these compounds alters the expression of cyclin D1, transforming growth factor-beta1 (TGF-β1), p21, and insulin-like growth factor-binding protein 3 (IGF-BP3). nih.gov Further investigation identified tail-interacting protein 47 (TIP47), an insulin-like growth factor-II receptor binding protein, as a molecular target. nih.gov

Another critical apoptotic pathway activated by 1,2,4-oxadiazole derivatives is the caspase cascade. mdpi.com Caspases are a family of cysteine proteases that act as the primary executioners of apoptosis. mdpi.com Certain 3-Aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers specifically through the activation of caspase-3, a key effector caspase. mdpi.com Molecular docking studies suggest that these compounds bind effectively to the active site of caspase-3, leading to its activation and the subsequent execution of the apoptotic program. mdpi.com The induction of apoptosis by related 1,3,4-oxadiazole compounds has also been linked to the p53 signaling pathway, which in turn leads to caspase-3 activation and DNA fragmentation. researchgate.net Some derivatives have also been shown to induce G2/M cell cycle arrest, contributing to their anti-proliferative effects. nih.gov

Table 1: Mechanisms of Apoptosis Induction by Oxadiazole Derivatives

| Compound Class | Mechanism of Action | Key Molecular Targets/Mediators | Reference |

|---|---|---|---|

| 3,5-Diaryl-1,2,4-oxadiazoles | Alteration of gene expression leading to apoptosis | Cyclin D1, TGF-β1, p21, IGF-BP3, TIP47 | nih.gov |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Activation of effector caspase | Caspase-3 | mdpi.com |

Anti-inflammatory Research

Inhibition of Pro-inflammatory Cytokine Production

The 1,2,4-oxadiazole scaffold is a key feature in derivatives designed to have potent anti-inflammatory activity. nih.gov This activity is often mediated by their ability to suppress the production of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.gov A series of (4-(1,2,4-oxadiazol-5-yl) phenyl)-2-aminoacetamide derivatives demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.gov

One of the most active compounds from this series, designated f15, was shown to potently inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov The inhibitory mechanism was linked to the compound's ability to block the activation of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner. nih.gov Similarly, other studies on related 1,3,4-oxadiazole derivatives have shown excellent inhibitory activity against interleukin-6 (IL-6). nih.gov In vivo studies using a carrageenan-induced paw edema model in rats confirmed that pretreatment with oxadiazole derivatives can reduce paw edema and counteract the increased levels of TNF-α and prostaglandin (B15479496) E2 (PGE2) in paw tissue. nih.govsemanticscholar.org

Table 2: Inhibition of Pro-inflammatory Cytokines by Oxadiazole Derivatives

| Compound | Cell Line/Model | Mediator | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| f15 | RAW264.7 | NO | 1.55 ± 0.33 | nih.gov |

| f15 | RAW264.7 | IL-1β | 3.83 ± 0.19 | nih.gov |

| f15 | RAW264.7 | TNF-α | 7.03 ± 0.24 | nih.gov |

| 11c (1,2,4-triazole derivative) | RAW264.7 | IL-6 | 0.96 | nih.gov |

| Celecoxib (Reference) | RAW264.7 | IL-6 | 13.04 | nih.gov |

Neuroinflammation Modulation Studies

Certain 1,2,4-oxadiazole derivatives have shown significant promise in modulating neuroinflammatory processes, which are implicated in various neurological disorders. nih.gov A specific series of (4-(1,2,4-oxadiazol-5-yl) phenyl)-2-aminoacetamide derivatives was noted for its potent anti-neuroinflammatory effects. nih.gov

Further research into related oxadiazole structures supports this potential. For instance, a study on a 1,3,4-oxadiazole derivative, 5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol, in a pentylenetetrazol (PTZ)-induced acute epileptic shock model, demonstrated neuroprotective effects. semanticscholar.org The compound significantly suppressed the overexpression of the inflammatory mediator TNF-α, which is known to be upregulated during such neuroinflammatory events. semanticscholar.org The development of 1,2,4-oxadiazole-based compounds is also being explored for the treatment of Alzheimer's disease, a condition characterized by a significant neuroinflammatory component. nih.gov

Enzyme Inhibition Studies

Inhibition of Papain-Like Proteases (PLpro)

The 1,2,4-oxadiazole core has been effectively utilized as a scaffold for designing potent inhibitors of viral papain-like proteases (PLpro), particularly from coronaviruses like SARS-CoV-2. nih.govnih.gov PLpro is an essential enzyme for viral replication and also plays a role in dysregulating the host's immune response, making it a prime therapeutic target. nih.govresearchgate.net

A series of 1,2,4-oxadiazole derivatives were designed and synthesized based on the structure of a known PLpro inhibitor, GRL0617. nih.gov Structure-activity relationship studies revealed that the introduction of the oxadiazole moiety enhanced enzymatic inhibition. nih.gov Two compounds, 13f and 26r , demonstrated potent inhibition of SARS-CoV-2 PLpro with low micromolar IC₅₀ values. nih.gov In another study, the 1,2,4-oxadiazole core was used as a bioisosteric replacement for an amide backbone in known inhibitors, leading to the identification of 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (Compound 5 ) as a PLpro inhibitor with an IC₅₀ value of 7.197 μM. nih.gov

Table 3: Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro) by 1,2,4-Oxadiazole Derivatives

| Compound | PLpro IC₅₀ (μM) | Antiviral Activity EC₅₀ (μM) | Reference |

|---|---|---|---|

| 13f | 1.8 | 5.4 | nih.gov |

| 26r | 1.0 | 4.3 | nih.gov |

| Compound 5 | 7.197 | Not Reported | nih.gov |

| GRL0617 (Reference) | 2.1 | Not Reported | researchgate.net |

Inhibition of α-Amylase and α-Glucosidase Enzymes

Derivatives of the oxadiazole scaffold have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that are key targets for managing postprandial hyperglycemia in type II diabetes mellitus. nih.govnih.gov A study focused on novel 1,3,4-oxadiazole derivatives identified several compounds with potent inhibitory activity against these enzymes. nih.gov

Specifically, compound 5g showed outstanding inhibitory potential against the α-amylase enzyme, with an IC₅₀ value comparable to the standard drug acarbose. nih.gov For α-glucosidase inhibition, compounds 5a and 4a(a) exhibited strong activity, with IC₅₀ values very close to that of the reference drug miglitol. nih.gov These findings suggest that the oxadiazole scaffold can serve as a basis for developing new and effective agents for diabetes management. nih.govnih.gov

Table 4: Inhibition of α-Amylase and α-Glucosidase by 1,3,4-Oxadiazole Derivatives

| Compound | Enzyme | IC₅₀ Value (µg/ml) | Standard Drug | Standard Drug IC₅₀ (µg/ml) | Reference |

|---|---|---|---|---|---|

| 5g | α-Amylase | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 | nih.gov |

| 5a | α-Glucosidase | 12.27 ± 0.41 | Miglitol | 11.47 ± 0.02 | nih.gov |

| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | Miglitol | 11.47 ± 0.02 | nih.gov |

Table of Mentioned Compounds

| Compound Name/Identifier | Chemical Name or Description |

|---|---|

| MX-126374 | A 3,5-diaryl-1,2,4-oxadiazole derivative |

| f15 | A (4-(1,2,4-oxadiazol-5-yl) phenyl)-2-aminoacetamide derivative |

| 11c | A 1,2,4-triazole (B32235) based derivative (used for comparison) |

| 13f | A 1,2,4-oxadiazole derivative targeting PLpro |

| 26r | A 1,2,4-oxadiazole derivative targeting PLpro |

| Compound 5 | 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline |

| 5g | A 1,3,4-oxadiazole derivative targeting α-amylase |

| 5a | A 1,3,4-oxadiazole derivative targeting α-glucosidase |

| 4a(a) | A 1,3,4-oxadiazole derivative targeting α-glucosidase |

| GRL0617 | A noncovalent PLpro inhibitor (reference compound) |

| Celecoxib | A selective COX-2 inhibitor (reference compound) |

| Acarbose | An α-glucosidase and α-amylase inhibitor (reference drug) |

| Miglitol | An α-glucosidase inhibitor (reference drug) |

| Cyclin D1 | A protein involved in cell cycle regulation |

| TGF-β1 | Transforming growth factor-beta1 |

| p21 | A cyclin-dependent kinase inhibitor |

| IGF-BP3 | Insulin-like growth factor-binding protein 3 |

| TIP47 | Tail-interacting protein 47 |

| Caspase-3 | An effector caspase in apoptosis |

| p53 | A tumor suppressor protein |

| Bax | A pro-apoptotic protein |

| Bad | A pro-apoptotic protein |

| Nitric Oxide (NO) | An inflammatory mediator |

| IL-1β | Interleukin-1β, a pro-inflammatory cytokine |

| TNF-α | Tumor necrosis factor-α, a pro-inflammatory cytokine |

| IL-6 | Interleukin-6, a pro-inflammatory cytokine |

| NF-κB | Nuclear factor κB, a protein complex controlling transcription of DNA |

| PGE2 | Prostaglandin E2, an inflammatory mediator |

Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β)

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation has been linked to various pathologies, including neurodegenerative diseases, bipolar disorder, and diabetes. nih.gov Consequently, the development of GSK-3β inhibitors has become an area of intense research. While direct studies on the "1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine" scaffold as a GSK-3β inhibitor are not prominently available in the reviewed literature, the broader class of oxadiazole-containing compounds has shown promise in this area.

For instance, derivatives of the isomeric 1,3,4-oxadiazole have been identified as potent inhibitors of GSK-3β. Research into these related heterocyclic structures provides a basis for the potential investigation of 1,2,4-oxadiazole derivatives. The exploration of different scaffolds, such as imidazopyridines, has also yielded potent GSK-3β inhibitors with nanomolar efficacy, highlighting the ongoing efforts to identify novel chemical entities for this therapeutic target. nih.gov

The interest in GSK-3β inhibitors stems from their potential to modulate downstream signaling pathways involved in inflammation and neuronal function. Inhibition of GSK-3β has been shown to reduce the production of pro-inflammatory mediators and may play a role in neuroprotection. nih.gov Although specific inhibitory concentrations (IC50) for the "this compound" core are not yet reported, the established activity of other oxadiazole-based compounds suggests that this scaffold could be a valuable starting point for the design of novel GSK-3β inhibitors.

General Enzyme Modulation and Metabolic Pathway Insights

The 1,2,4-oxadiazole ring is recognized as a bioisosteric equivalent of ester and amide functionalities, which allows it to be incorporated into molecules to improve metabolic stability and interaction with biological targets. nih.govmdpi.com Derivatives of this scaffold have been shown to modulate a variety of enzymes and influence different metabolic pathways.

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as multifunctional agents, particularly in the context of neurodegenerative diseases like Alzheimer's. A series of novel 1,2,4-oxadiazole-based compounds demonstrated excellent inhibitory potential against Acetylcholinesterase (AChE), with IC50 values significantly lower than the standard drug, donepezil. nih.gov Some of these derivatives also showed inhibitory activity against Monoamine Oxidase B (MAO-B), another key enzyme in neurodegeneration. nih.gov

Furthermore, the 1,2,4-oxadiazole scaffold has been explored for its anticancer properties through the inhibition of enzymes such as the Epidermal Growth Factor Receptor (EGFR). nih.gov In a different therapeutic area, derivatives of the related 1,3,4-oxadiazole have been investigated as inhibitors of Thymidylate Synthase and Cyclooxygenase (COX) enzymes, indicating the broad enzymatic inhibitory potential of the oxadiazole class. mdpi.commdpi.com The interaction of 1,3,4-oxadiazole derivatives with DNA gyrase also points to their potential as antimicrobial agents. mdpi.com

These findings underscore the versatility of the oxadiazole scaffold in modulating the activity of various enzymes, suggesting that derivatives of "this compound" could be tailored to interact with a wide range of enzymatic targets, thereby influencing numerous metabolic and signaling pathways.

Table 1: Enzyme Inhibition by Various Oxadiazole Derivatives

| Compound Class | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Acetylcholinesterase (AChE) | 0.00098 to 0.07920 µM | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Monoamine Oxidase B (MAO-B) | - | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | 110 nM to 9.58 μM | nih.gov |

| 1,3,4-Oxadiazole Derivatives | Thymidylate Synthase (TS) | 2.52 µM and 4.38 µM | mdpi.com |

Receptor Binding and Modulation Research

G-Protein Coupled Receptor (GPCR) Interactions

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are crucial for cellular signaling and are the targets of a significant portion of modern pharmaceuticals. The 1,2,4-oxadiazole scaffold has been successfully incorporated into ligands that modulate the activity of various GPCRs.

A notable example is the development of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1 (GPBAR1), also known as TGR5. researchgate.net These compounds were found to be potent agonists of GPBAR1, a receptor involved in the regulation of metabolism. This demonstrates the utility of the 1,2,4-oxadiazole moiety in designing selective ligands for GPCRs. researchgate.net

The structural features of the 1,2,4-oxadiazole ring, including its ability to act as a bioisostere and participate in hydrogen bonding, make it an attractive component in the design of GPCR ligands. nih.gov Further research into derivatives of the "this compound" scaffold could lead to the discovery of novel modulators for a wide array of GPCRs, opening up new avenues for therapeutic intervention in various diseases.

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that has gained attention as a novel target for the treatment of neuropsychiatric disorders, including schizophrenia. nih.gov Agonists of TAAR1 have shown potential in modulating monoaminergic and glutamatergic neurotransmission. nih.govfrontiersin.org

While the core structure of "this compound" contains an ethylamine (B1201723) moiety, which is a common feature in many TAAR1 ligands, direct research on its derivatives as TAAR1 modulators is limited in the currently available literature. The development of TAAR1 agonists has largely focused on other heterocyclic scaffolds, such as 1,2,4-triazoles and imidazoles. researchgate.netnih.gov For instance, 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine has been identified as a potent TAAR1 agonist. nih.gov

The lack of specific data on "this compound" derivatives at TAAR1 represents a potential area for future investigation. Given the structural similarities to known TAAR1 agonists, this scaffold could serve as a template for the design of novel compounds with activity at this important neurological target.

Serotonin (B10506) Receptor (5-HT1B, 5-HT1D) Binding Affinities

Serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes, are well-established targets for the treatment of migraine and are also implicated in other neurological conditions. The oxadiazole scaffold has been incorporated into compounds targeting these receptors.

Although research specifically detailing the binding affinities of "this compound" derivatives to 5-HT1B and 5-HT1D receptors is not extensively documented, studies on related oxadiazole isomers provide valuable insights. For example, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their affinity to the closely related 5-HT1A receptor. One such derivative, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, exhibited a high binding affinity for the 5-HT1A receptor with a Ki value of 1.52 nM. nih.gov

This demonstrates that the oxadiazole core can be effectively utilized in the design of high-affinity ligands for serotonin receptors. The electronic properties and rigid structure of the oxadiazole ring can contribute favorably to the binding interactions within the receptor pocket. Future structure-activity relationship (SAR) studies on "this compound" derivatives are warranted to explore their potential as selective ligands for the 5-HT1B and 5-HT1D receptor subtypes.

Table 2: Binding Affinity of an Oxadiazole Derivative at the 5-HT1A Receptor

| Compound | Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide | 5-HT1A | 1.52 nM | nih.gov |

Ionotropic Glutamate (B1630785) Receptor (iGluR) Modulation

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system. Their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. A significant finding in this area is the development of 1,2,4-oxadiazole derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), which is a type of glutamate receptor. nih.govnih.gov

A series of 1,2,4-oxadiazole derivatives were found to display potent mGlu4 receptor positive allosteric modulatory activity, with EC50 values in the nanomolar range (282–656 nM). nih.gov These compounds were selective for group III mGlu receptors, showing modulation of mGlu7 and mGlu8 receptors as well, but were inactive at mGlu1, mGlu2, and mGlu5 receptors. nih.gov The most potent of these derivatives, N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide, demonstrated significant antipsychotic-like properties in preclinical models. nih.govnih.gov

This research highlights the potential of the 1,2,4-oxadiazole scaffold in the design of selective allosteric modulators of iGluRs. The ability to fine-tune the activity of these receptors without directly competing with the endogenous ligand, glutamate, offers a promising therapeutic approach with potentially fewer side effects. The "this compound" scaffold could serve as a valuable starting point for developing novel iGluR modulators.

Table 3: mGlu4 Receptor Positive Allosteric Modulatory Activity of 1,2,4-Oxadiazole Derivatives

| Compound Derivative | EC50 Value | Source |

|---|---|---|

| Group of 1,2,4-oxadiazole derivatives | 282–656 nM | nih.gov |

Benzodiazepine (B76468) Receptor (BZP) Binding

The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for their interaction with various biological targets, including the benzodiazepine receptor (BZR), a site on the GABA-A receptor. nih.govmdpi.com While research on the exact this compound scaffold is limited in this context, studies on related structures provide insight. For instance, oxadiazole rings have been incorporated into imidazodiazepine analogs to explore their binding affinity at the BZR. mdpi.com In some cases, these moieties act as flat, aromatic-like linkers that position substituents in the correct orientation for receptor binding. mdpi.com

Research on structurally related heterocyclic systems has shown that even without traditional pharmacophoric features like a proton donor group, certain compounds can display nanomolar BZR affinity. nih.gov For example, the binding data for a series of 2-aryl-1,2,4-triazolo[1,5-c] nih.govnih.govbenzoxazin-5-ones, which lack a key hydrogen donor group, indicated that this feature is not essential for anchoring to the BZR but does affect the ligand's potency. nih.gov Furthermore, studies on other complex benzodiazepine derivatives have shown that some compounds may have a low affinity for the BZP receptor itself but can significantly enhance the binding of the neurotransmitter GABA to its own receptor, suggesting an indirect modulatory role. documentsdelivered.com

Antiviral Research

The 1,2,4-oxadiazole scaffold has been identified as a "privileged" structure in drug discovery, with various derivatives exhibiting a wide spectrum of biological activities, including antiviral effects. nih.govnih.gov

Activity against SARS-CoV-2 Viral Targets

In the effort to develop effective therapeutics against the COVID-19 pandemic, the 1,2,4-oxadiazole scaffold has been repurposed and investigated as a potential inhibitor of key SARS-CoV-2 viral proteins. nih.gov The viral papain-like protease (PLpro) and the spike protein's receptor-binding domain (RBD) are crucial for viral replication and entry into host cells, making them prime therapeutic targets. nih.govmongoliajol.info

A design strategy that involved the isosteric replacement of the amide backbone in a known benzamide (B126) PLpro inhibitor with a 1,2,4-oxadiazole core led to the synthesis of several promising derivatives. nih.gov Among the series of compounds evaluated, one derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, demonstrated a balanced dual inhibitory potential. It inhibited SARS-CoV-2 PLpro with a half-maximal inhibitory concentration (IC50) of 7.197 μM and also inhibited the spike protein RBD with an IC50 of 8.673 μM. nih.gov This dual action suggests a potential to both disrupt viral replication and block viral entry. nih.gov Other derivatives in the same study showed moderate activity against PLpro. nih.gov

| Compound | Target | Activity (% Inhibition @ 10 µM) | IC50 (µM) |

|---|---|---|---|

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (Compound 5) | PLpro | 58.6% | 7.197 |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (Compound 5) | Spike Protein RBD | N/A | 8.673 |

| Compound 17 | PLpro | 35.1% | N/A |

| Compound 14 | PLpro | 22.5% | N/A |

| Compound 6 | PLpro | 21.1% | N/A |

| Compound 10 | PLpro | 20.8% | N/A |

Broader Antiviral Spectrum Studies

Beyond SARS-CoV-2, compounds incorporating the oxadiazole ring have been investigated for broader antiviral applications. researchgate.net For instance, the drug Pleconaril, which is based on a 1,2,4-oxadiazole scaffold, has been studied for its antiviral properties. researchgate.net Additionally, a patent for a series of 1,2,4-oxadiazole derivatives describes them as potent agonists of sphingosine-1-phosphate (S1P1) receptors, rendering them useful for the treatment of various conditions, including viral and infectious diseases. googleapis.com While many studies focus on the 1,3,4-oxadiazole isomer, which has shown activity against viruses like HIV, the collective research points to the general potential of the oxadiazole class in developing novel antiviral agents. researchgate.netresearchgate.net

Anti-Diabetic Research

Derivatives of oxadiazole, including the 1,2,4- and 1,3,4-isomers, have emerged as a significant area of interest in the search for new anti-diabetic agents. nih.govmdpi.com These compounds have been investigated for their ability to modulate pathways related to hyperglycemia and improve glucose homeostasis. nih.govnih.govresearchgate.net

Modulation of Hyperglycemia-Related Pathways

One key strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov Studies on 1,3,4-oxadiazole derivatives have shown they can act as inhibitors of these enzymes. nih.govjchr.org This inhibition slows the release of glucose from complex carbohydrates, thereby reducing the sharp increase in blood sugar levels after a meal. nih.gov Another modern approach to diabetes treatment involves inhibitors of dipeptidyl peptidase-IV (DPP-IV), and oxadiazole-containing molecules have been explored for this purpose as well. mdpi.com

More directly, a series of 1,2,4-oxadiazolidine-3,5-diones have been synthesized and evaluated as oral antihyperglycemic agents in obese and insulin-resistant diabetic mouse models (db/db and ob/ob). nih.govresearchgate.net Several of these compounds demonstrated significant efficacy, normalizing plasma glucose levels at various oral doses. nih.gov The most potent compound in this series, a trifluoromethoxy analog, significantly reduced plasma glucose levels at a dose as low as 5 mg/kg in the db/db mouse model. nih.gov

| Compound Type | Mouse Model | Effective Oral Dose | Outcome |

|---|---|---|---|

| Methoxy- and ethoxy-linked oxazole (B20620) derivatives | db/db | 100 mg/kg | Normalized plasma glucose |

| Several methoxy- and ethoxy-linked oxazole derivatives | db/db | 20 mg/kg | Reduced plasma glucose |

| Trifluoromethoxy analog (Compound 32) | db/db | 5 mg/kg | Significantly reduced plasma glucose |

| Potent compounds from db/db model | ob/ob | 20 mg/kg | Normalized plasma glucose |

| Oxadiazole-tailed derivatives | db/db and ob/ob | 100 mg/kg | Normalized plasma glucose |

Antioxidant Activity Investigations

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of many diseases. scispace.com Antioxidants can mitigate this damage by neutralizing free radicals. scispace.com Heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antioxidant potential. scispace.comrsc.org

In one study, a series of 1,3,4-oxadiazoles derived from phenolic acids were examined for their ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. scispace.comrsc.org Several of the synthesized oxadiazoles (B1248032) showed better DPPH scavenging activity than their precursors, an effect attributed to the participation of the oxadiazole moiety in the resonance stabilization of the resulting phenoxyl radical. scispace.comrsc.org The most potent compounds exhibited IC50 values that were comparable to or better than standard antioxidants like ascorbic acid and nordihydroguaiaretic acid (NDGA). scispace.com These active compounds also showed pronounced scavenging capacity against ABTS radicals and moderate to good scavenging of hydrogen peroxide (H2O2). scispace.comrsc.org

Theoretical studies using Density Functional Theory (DFT) have further explored the antioxidant mechanisms of oxadiazole derivatives. frontiersin.orgnih.govresearchgate.net These computational analyses investigate parameters like bond dissociation enthalpy (BDE) to understand the hydrogen atom transfer (HAT) mechanism, which is a key process in radical scavenging. frontiersin.orgnih.gov Such studies indicate that the presence of electron-donating groups on the phenyl rings attached to the oxadiazole core can significantly enhance antioxidant activity. frontiersin.orgnih.govresearchgate.net

| Compound | IC50 (µM) |

|---|---|

| Active 1,3,4-Oxadiazole Derivatives (range) | 13.59 - 22.17 |

| Ascorbic Acid (Standard) | 38.78 |

| Nordihydroguaiaretic acid (NDGA) (Standard) | 20.83 |

Insecticidal and Fungicidal Activities

The 1,2,4-oxadiazole scaffold is a key structural motif in the discovery and development of new pesticides. Derivatives of this heterocycle have demonstrated a considerable range of biological activities, including potent insecticidal and fungicidal effects. Researchers have explored the modification of this core structure to optimize its efficacy against various agricultural pests and pathogens.

Insecticidal Activities

A variety of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their insecticidal properties against several representative insect pests. Studies have revealed that the substituents on the 1,2,4-oxadiazole ring play a crucial role in determining the potency and spectrum of activity.

One study focused on 5-substituted 1,2,4-oxadiazoles as potential muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. researchgate.netjst.go.jp Many of the synthesized compounds were found to be active against insects such as the brown planthopper (Nilaparvata lugens), the green rice leafhopper (Nephotettix cincticeps), and the cowpea aphid (Aphis craccivora). researchgate.netjst.go.jp Notably, derivatives with a 3-pyridyl substitution on the oxadiazole ring exhibited significant insecticidal activity against all tested insects. researchgate.netjst.go.jp

In other research, novel N-pyridylpyrazole derivatives incorporating a 1,2,4-oxadiazole moiety were synthesized. bohrium.com Preliminary bioassays indicated that several of these compounds possessed good insecticidal activities. For instance, compound 12c demonstrated a lethality rate of 80% against the armyworm, Mythimna separata, at a concentration of 200 μg/mL. bohrium.com

Furthermore, a series of anthranilic diamide (B1670390) analogs containing 1,2,4-oxadiazole rings were synthesized and evaluated for their insecticidal activity against the diamondback moth (Plutella xylostella) and the beet armyworm (Spodoptera exigua). rsc.org The results showed that many of these compounds displayed good larvicidal activities. rsc.org

| Compound | Target Insect | Activity | Reference |

|---|---|---|---|

| 3-pyridyl-substituted 1,2,4-oxadiazole derivatives | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | Good insecticidal activity | researchgate.netjst.go.jp |

| 12c | Mythimna separata (Armyworm) | 80% lethality at 200 μg/mL | bohrium.com |

| Anthranilic diamide analogs with 1,2,4-oxadiazole | Plutella xylostella (Diamondback moth) | Good larvicidal activity | rsc.org |

Fungicidal Activities

The 1,2,4-oxadiazole core has also been successfully incorporated into molecules designed to combat plant pathogenic fungi. These derivatives often function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain. mdpi.commdpi.comnih.gov

A series of novel 1,2,4-oxadiazole derivatives containing amide fragments were designed and synthesized, showing activity against both fungi and nematodes. mdpi.comnih.gov Compound F15 from this series demonstrated excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 μg/mL, which is comparable to commercial fungicides like thifluzamide (B1681302) and fluopyram. mdpi.comnih.gov Further investigation showed that F15 could inhibit the succinate dehydrogenase (SDH) of S. sclerotiorum and caused the fungal hyphae to become abnormally collapsed and shriveled. mdpi.comnih.gov

In another study, 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid were synthesized with the expectation that they would be effective SDH inhibitors. mdpi.com Compounds 4f and 4q showed significant in vitro activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com Compound 4f was particularly potent, with EC50 values of 12.68 μg/mL against R. solani and 8.81 μg/mL against C. capsica. mdpi.com Molecular docking simulations suggested that these compounds could bind to the target protein (SDH) through hydrogen bonds and hydrophobic interactions. mdpi.com

Additionally, some N-pyridylpyrazole derivatives with a 1,2,4-oxadiazole moiety exhibited favorable fungicidal activities at a concentration of 50 μg/mL against fungi such as Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum. bohrium.com Compounds 12a , 12b , 12c , and 12h were identified as potential lead compounds for further optimization. bohrium.com

| Compound | Target Fungus | EC50 (μg/mL) | Reference |

|---|---|---|---|

| F15 | Sclerotinia sclerotiorum | 2.9 | mdpi.comnih.gov |

| 4f | Rhizoctonia solani | 12.68 | mdpi.com |

| Fusarium graminearum | 29.97 | mdpi.com | |

| Exserohilum turcicum | 29.14 | mdpi.com | |

| Colletotrichum capsica | 8.81 | mdpi.com | |

| 4q | Rhizoctonia solani | 38.88 | mdpi.com |

| Fusarium graminearum | 149.26 | mdpi.com | |

| Exserohilum turcicum | 228.99 | mdpi.com | |

| Colletotrichum capsica | 41.67 | mdpi.com |

The consistent findings across multiple studies underscore the potential of the 1,2,4-oxadiazole scaffold as a versatile platform for developing novel insecticides and fungicides for crop protection.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives is highly sensitive to the electronic and steric nature of their substituents. The strategic placement of different functional groups can significantly modulate the interaction of these molecules with their biological targets.

Halogen substituents, particularly on aromatic rings attached to the oxadiazole core, play a pivotal role in modulating biological activity. The electron-withdrawing nature and specific size of halogen atoms can influence binding affinity and metabolic stability.

In the development of Sirt2 inhibitors, a para-substituted chlorophenyl group at the 3-position of the 1,2,4-oxadiazole ring was identified as a crucial component for activity. nih.gov Similarly, for a series of anti-inflammatory compounds, the most potent analogue featured a chloro group on the benzene (B151609) ring. nih.gov SAR studies on anti-tubercular 1,2,4-oxadiazoles also revealed that electron-withdrawing groups and halogens on a phenyl ring were associated with good activity. nih.gov

However, the effect of halogens can be highly context-dependent. In some anticancer studies, the replacement of electron-donating or -withdrawing groups with halogens on a phenyl ring led to a significant decrease in antiproliferative activity. nih.gov Conversely, for a different series of antibacterial agents, hydrophobic substituents, especially halogens like chlorine and fluorine, were generally well-tolerated and retained or enhanced activity. nih.gov In one pyrazoline derivative of 1,2,4-oxadiazole, a 4-chlorophenyl substituent was found to be a potent anti-inflammatory agent. nih.gov

Table 1: Influence of Halogen Substituents on Biological Activity of 1,2,4-Oxadiazole Derivatives

| Substituent Example | Position | Biological Target/Activity | Observed Effect on Activity | Reference |

| 4-Chlorophenyl | 3-position | Sirt2 Inhibition | Crucial for activity | nih.gov |

| Chlorophenyl | 3-position | Anti-inflammatory | Potent activity observed | nih.gov |

| Halogens on phenyl ring | Cinnamic acid moiety | Anti-tubercular | Good activity observed | nih.gov |

| Halogens on phenyl ring | - | Anticancer (antiproliferative) | Decreased activity | nih.gov |

| 4-Chlorophenyl | - | Anti-inflammatory | Potent activity observed | nih.gov |

The size, shape, and lipophilicity of alkyl and cyclic alkyl groups can significantly impact the pharmacological profile of 1,2,4-oxadiazole derivatives. Bulky alkyl groups like tert-butyl and cyclic moieties such as cyclopentyloxy can provide steric hindrance that may enhance target selectivity or block metabolic degradation.

In the development of antimicrobial agents based on a related 1,3,4-oxadiazole (B1194373) scaffold, a tert-butyl group on a phenyl ring was identified as the most favorable substituent. mdpi.com This suggests that steric bulk in specific positions can be advantageous. For a series of 3,5-disubstituted-1,2,4-oxadiazoles evaluated for anticancer potential, the presence of a cyclopentyloxy group on the aryl ring at the C-3 position was found to be essential for good activity. rjptonline.org The same 3-cyclopentyloxy-4-methoxyphenyl substituent was also determined to be important for phosphodiesterase inhibition (PDE4B2). rjptonline.org These findings highlight the favorable role that cyclic alkyl groups can play in enhancing the biological efficacy of this class of compounds.

Table 2: Influence of Alkyl and Cyclic Alkyl Substituents on Biological Activity

| Substituent Example | Scaffold | Biological Target/Activity | Observed Effect on Activity | Reference |

| tert-Butyl | 1,3,4-Oxadiazole | Antimicrobial | Most favored substituent | mdpi.com |

| Cyclopentyloxy | 1,2,4-Oxadiazole | Anticancer | Essential for good activity | rjptonline.org |

| 3-Cyclopentyloxy | 1,2,4-Oxadiazole | PDE4B2 Inhibition | Important for activity | rjptonline.org |

Incorporating additional aromatic and heteroaromatic ring systems is a common strategy to enhance the therapeutic potential of 1,2,4-oxadiazole derivatives. These moieties can introduce new binding interactions, alter solubility, and fine-tune the electronic properties of the molecule.

Several studies have demonstrated the successful hybridization of 1,2,4-oxadiazoles with other heterocycles. For instance, linking the 1,2,4-oxadiazole core with benzimidazole (B57391) or benzofuran (B130515) has yielded compounds with significant antitumor activity. nih.gov Similarly, thiazole (B1198619) and thiophene-sulfonamide conjugates of 1,2,4-oxadiazoles have shown potent anticancer activities. nih.gov

The introduction of a pyridine (B92270) ring has also been a fruitful strategy. A compound featuring a pyridine-4-yl group attached to the 1,2,4-oxadiazole, which was in turn linked to a benzothiazole (B30560), exhibited anticancer activity equipotent to the drug 5-fluorouracil (B62378). researchgate.net In another case, 1,2,4-oxadiazole derivatives bearing a pyridine and thiazole moiety were synthesized to explore their antimicrobial and antimalarial activities. researchgate.net However, the specific nature of the heteroaromatic ring is critical; in one study, the bioisosteric replacement of a 1,2,4-triazole (B32235) core with a 1,2,4-oxadiazole resulted in a complete loss of anti-tuberculosis activity, underscoring the subtle yet significant differences between these rings. nih.gov

Table 3: Influence of Aromatic and Heteroaromatic Moieties on Biological Activity

| Linked Moiety | Biological Target/Activity | Observed Effect on Activity | Reference |

| Benzimidazole | Anticancer (MCF-7, A549, A375) | High antitumor activity | nih.gov |

| Benzofuran | Anticancer (MCF-7, A375, HT-29) | Promising cytotoxic activity | nih.gov |

| Benzoxazole | Antibacterial (P. aeruginosa) | Notable activity | researchgate.net |

| Pyridine/Benzothiazole | Anticancer (Colon) | Equipotent to 5-fluorouracil | researchgate.net |

| Thiazole/Thiophene | Anticancer (CAIX inhibition) | Potent anticancer activity | nih.gov |

| 1,2,4-Triazole (replaced by 1,2,4-oxadiazole) | Anti-tuberculosis | Complete loss of activity | nih.gov |

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental principle in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. bohrium.com The 1,2,4-oxadiazole ring itself is frequently employed as a bioisostere, particularly for amides and esters, due to its hydrolytic stability. researchgate.netchim.it

While carboxylic acids are important for target binding through hydrogen bonds and electrostatic interactions, they can lead to poor membrane permeability and limited oral bioavailability. nih.gov To overcome these drawbacks, acidic heterocycles are often used as carboxylic acid bioisosteres.

One such bioisostere is the 5-oxo-1,2,4-oxadiazole ring. This planar, acidic heterocycle (pKa ≈ 6–7) can mimic the key interactions of a carboxylic acid. nih.gov Compared to other bioisosteres like tetrazole, the 5-oxo-1,2,4-oxadiazole is reported to be more lipophilic, a property that can lead to increased oral bioavailability in certain drug candidates, such as angiotensin II receptor antagonists. nih.gov

Table 4: Comparison of Carboxylic Acid and Its Bioisosteres

| Functional Group | Acidity (pKa) | Lipophilicity | Key Advantage as Bioisostere | Reference |

| Carboxylic Acid | ~4-5 | Variable | - | nih.gov |

| Tetrazole | ~5 | Lower | Mimics charge and H-bonding | nih.gov |

| 5-Oxo-1,2,4-oxadiazole | ~6-7 | Higher | Increased lipophilicity can improve oral bioavailability | nih.gov |

The amide bond is ubiquitous in pharmaceuticals but is often susceptible to metabolic cleavage by proteases, leading to poor stability and short half-lives. The 1,2,4-oxadiazole ring is a classic non-classical bioisostere for the amide functional group. bohrium.com It can mimic the planarity and dipole moment of an amide bond, preserving key binding interactions, while being resistant to hydrolysis. researchgate.netbohrium.com

Table 5: Example of Amide to 1,2,4-Oxadiazole Bioisosteric Replacement

| Parent Compound Feature | Bioisostere Feature | Target | Effect of Replacement | Reference |

| Amide bond | 1,2,4-Oxadiazole ring | DPP-4 | Maintained potency, improved metabolic stability | bohrium.com |

| Amide bond | 1,2,4-Oxadiazole ring | General | Improved metabolic stability, permeability, bioavailability | nih.govbohrium.com |

Conformational Analysis and Ligand-Target Interactions

The 1,2,4-oxadiazole ring is a five-membered, aromatic heterocycle that serves as a vital scaffold in medicinal chemistry. Its value stems from its rigid, planar structure and its ability to act as a bioisosteric replacement for amide and ester groups, which can enhance metabolic stability and oral bioavailability. nih.govresearchgate.net This inherent rigidity helps to lock attached chemical groups into specific spatial arrangements, which can reduce the entropic penalty associated with binding to a biological target and thus improve binding affinity. nih.gov

Influence of Rigid Cyclic Structures

The rigidity of the 1,2,4-oxadiazole nucleus is a key determinant of its interaction with biological targets. By serving as a stable, planar linker, it pre-organizes substituents into a conformation that is favorable for binding, effectively minimizing the loss of conformational entropy upon complex formation. This principle is demonstrated in the development of farnesoid X receptor (FXR) antagonists, where a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core structure was utilized. nih.gov In this molecular architecture, the rigid oxadiazole ring connects the piperidine (B6355638) and naphthyl moieties, orienting them precisely within the ligand-binding pocket of the receptor. The defined geometry imposed by the oxadiazole, in conjunction with the piperidine ring, is critical for achieving the desired antagonistic activity. nih.gov

Role of Aromaticity and Pi-Pi Stacking Interactions

The aromatic character of the 1,2,4-oxadiazole ring enables it to engage in crucial non-covalent interactions, particularly pi-pi stacking, with aromatic amino acid residues in protein active sites. nih.gov These interactions are fundamental for achieving high-affinity and selective ligand-target recognition. Molecular docking simulations of various oxadiazole-containing compounds consistently highlight the importance of these interactions.

Optimization of Binding Affinity and Selectivity through Structural Modification

A cornerstone of modern drug design is the systematic structural modification of a lead compound to enhance its binding affinity and selectivity for its intended target. For derivatives of 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine, structure-activity relationship (SAR) studies on analogous oxadiazole-containing molecules have provided clear guidance for this optimization process. These studies typically involve modifying the substituents at various positions on the heterocyclic core and any associated rings.

In the pursuit of potent and selective fatty acid amide hydrolase (FAAH) inhibitors, researchers synthesized a series of 3-phenyl-1,3,4-oxadiazol-2(3H)-ones and systematically altered the substituents on the phenyl rings. researchgate.net The findings demonstrated that introducing electron-withdrawing groups, such as chlorine or fluorine, could dramatically improve both potency and selectivity. For instance, adding a second chlorine atom to the 5-phenoxy ring enhanced selectivity, while placing a fluorine atom on the ortho position of the 3-phenyl ring led to a five-fold increase in efficacy with markedly improved peripheral selectivity. researchgate.net

| Compound | Substitution (5-phenoxy ring) | Substitution (3-phenyl ring) | Relative In Vivo FAAH Inhibition (Liver) | Selectivity Profile |

|---|---|---|---|---|

| 19j | H | H | Baseline | - |

| 19o | p-Cl | H | ~2x improvement over 19j | Good |

| 19p | p-Cl, m-Cl | H | Further increase over 19o | Enhanced |

| 19t | p-Cl | o-F | 5x improvement over 19o | Considerably improved |

Data sourced from research on 3-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives as FAAH inhibitors. researchgate.net

Similar strategies have been successfully applied in other therapeutic areas. In the development of antiplasmodial agents, modifications to the 4-phenyl group of a 3-amino-1,2,5-oxadiazole scaffold were found to be critical for activity against Plasmodium falciparum. mdpi.com The introduction of a 3-ethoxy-4-methoxyphenyl substituent resulted in a compound with high potency (IC₅₀ = 0.034 µM) and an exceptional selectivity index of 1526. mdpi.com

| Compound | Key Structural Modification | Target | Effect on Binding/Activity |

|---|---|---|---|

| Antiplasmodial Oxadiazole (51) | 3-ethoxy-4-methoxyphenyl group | P. falciparum | High potency (IC₅₀ = 0.034 µM) and selectivity (SI = 1526) |

| Antimicrobial Oxadiazole | Electron-withdrawing groups (–NO₂, –Cl) | E. coli DNA gyrase | Increased binding affinity |

Data compiled from studies on antiplasmodial and antimicrobial oxadiazole derivatives. mdpi.commdpi.com

Furthermore, in the design of antimicrobial agents targeting E. coli DNA gyrase, it was observed that incorporating electron-withdrawing groups like nitro (–NO₂) and chloro (–Cl) moieties onto the scaffold increased the binding affinity for the enzyme. mdpi.com These examples collectively underscore the principle that targeted structural modifications, guided by SAR, are a powerful method for fine-tuning the pharmacological properties of oxadiazole-based compounds to achieve desired levels of affinity and selectivity.

Computational Chemistry and in Silico Modeling in Research

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is frequently used to understand how a potential drug (ligand) might interact with a biological target, such as an enzyme or receptor. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This provides a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com

In Silico Drug-Likeness and Pharmacokinetic Prediction Methodologies

In silico methods are instrumental in predicting the drug-like qualities of a molecule, thereby minimizing late-stage failures in drug development. These predictions are based on the molecular structure of the compound and are calculated using various computational models and algorithms.

ADMET predictions are crucial for assessing the viability of a compound as a drug candidate. For derivatives of the 1,2,4-oxadiazole (B8745197) scaffold, several studies have utilized in silico tools to predict their pharmacokinetic profiles. synhet.comnih.gov These tools, such as SwissADME and pkCSM, analyze the molecule's structure to estimate properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

While specific ADMET data for 1-(1,2,4-oxadiazol-3-yl)ethan-1-amine is not extensively published in dedicated studies, predictions can be extrapolated from analyses of structurally similar 1,2,4-oxadiazole derivatives. These studies consistently evaluate parameters that are critical for a compound's success as a therapeutic agent. For instance, good oral bioavailability is often predicted for compounds that adhere to Lipinski's Rule of Five and Veber's rules, which are based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. synhet.comnih.gov

Below is an interactive data table showcasing typical ADMET parameters that are evaluated for compounds in the oxadiazole class. The values presented are representative and based on computational predictions for analogous structures found in the literature.

| Parameter | Predicted Value/Range for Oxadiazole Analogs | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight | 150 - 400 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |

| LogP (Lipophilicity) | 1.0 - 3.5 | Affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 1 - 3 | Impacts binding to targets and solubility. |

| Hydrogen Bond Acceptors | 3 - 6 | Influences solubility and receptor binding. |

| Human Intestinal Absorption | >80% | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Variable (Low to High) | Crucial for CNS-targeting drugs. |

| CYP450 Inhibition | Generally low for many derivatives | Predicts potential for drug-drug interactions. |

| Ames Toxicity | Predicted non-mutagenic | Indicates potential for carcinogenicity. |

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. This approach is particularly useful when lead compounds are scarce or when aiming to explore novel chemical space.

Fragment-based drug design (FBDD) is a powerful strategy that begins with the identification of small chemical fragments that bind weakly to the target of interest. researchgate.net These fragments are then grown or linked together to create a more potent lead molecule. The this compound structure contains two key fragments: the 1,2,4-oxadiazole ring and the amino-ethyl side chain.

In the context of FBDD, the 1,2,4-oxadiazole moiety can be considered a valuable fragment due to its favorable properties, including its role as a bioisosteric replacement for esters and amides and its chemical stability. sigmaaldrich.com Researchers have successfully employed FBDD to design novel inhibitors incorporating the 1,2,4-oxadiazole scaffold for various targets, such as the epidermal growth factor receptor (EGFR). mdpi.com The process typically involves screening a library of fragments to identify binders, followed by structural analysis (e.g., X-ray crystallography) to understand their binding mode, and subsequent computational and synthetic efforts to elaborate these fragments into more complex and potent molecules.

Both ligand-based and structure-based design are fundamental approaches in modern drug discovery.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This method relies on the knowledge of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For a compound like this compound, if other similar amine-containing oxadiazoles (B1248032) were found to be active against a particular target, their shared features could be used to design new, potentially more potent, analogs.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available. mdpi.com This is a highly powerful approach as it allows for the direct visualization of the binding site and the interactions between the ligand and the protein. Molecular docking is a key technique in structure-based design, where computational algorithms predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity.

For the 1,2,4-oxadiazole class of compounds, structure-based design has been widely used. For example, derivatives have been designed as inhibitors for various enzymes by docking them into the active sites of their respective protein targets to optimize interactions and improve potency. In the hypothetical case of designing analogs of this compound, one would first identify a relevant biological target. Then, using the known structure of this target, molecular docking simulations would be performed to predict how the compound binds. Based on these predictions, modifications to the ethanamine side chain or substitutions on the oxadiazole ring could be proposed to enhance binding interactions, such as forming additional hydrogen bonds or hydrophobic contacts within the active site.

Applications in Medicinal Chemistry Lead Optimization and Drug Discovery

1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine as a Versatile Small Molecule Scaffold

This compound serves as a highly adaptable small molecule scaffold in drug discovery. Its structure combines the stable 1,2,4-oxadiazole (B8745197) ring with a reactive ethanamine side chain. This combination provides a robust foundation that can be readily modified, allowing medicinal chemists to systematically alter the compound's properties to achieve desired therapeutic effects.

The 1,2,4-oxadiazole core is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.gov This ring system is noted for its chemical and thermal stability, which contributes to the metabolic stability of drug candidates in biological systems. mdpi.com The ethanamine group attached to the oxadiazole ring provides a crucial point for chemical modification. The primary amine is a versatile functional group that can be derivatized to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). This versatility allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity. The chiral center at the ethanamine group also introduces stereospecificity, which is critical for precise interactions with biological targets.